molecular formula C12H14N2O2S2 B15007866 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide

Cat. No.: B15007866
M. Wt: 282.4 g/mol
InChI Key: IDMWWQOREWHBCN-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a phenyl group and a methanesulfonamide moiety in this compound enhances its potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C12H14N2O2S2/c1-18(15,16)13-8-7-12-14-11(9-17-12)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3

InChI Key

IDMWWQOREWHBCN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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